molecular formula C28H25N3O4 B1339981 Fmoc-His(Bzl)-OH CAS No. 84030-19-3

Fmoc-His(Bzl)-OH

Cat. No.: B1339981
CAS No.: 84030-19-3
M. Wt: 467.5 g/mol
InChI Key: AZBCBZPTQNYCPF-SANMLTNESA-N
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Description

Fmoc-His(Bzl)-OH is a useful research compound. Its molecular formula is C28H25N3O4 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Hydrogel Development and Drug Release : A study by Guilbaud-Chéreau et al. (2019) focused on the self-assembly of peptides and amino acids, like Fmoc-His(Bzl)-OH, into hydrogels for drug delivery. The research demonstrated the integration of carbon nanomaterials in hydrogels for controlled drug release under near-infrared light irradiation.

  • Peptide Synthesis Enhancement : The work by Mang et al. (1995) presented a strategy for synthesizing glycopeptides using the Fmoc/Bzl protection method, which could include this compound as part of its process.

  • Solid Phase Peptide Synthesis : Sabatier et al. (1987) explored the synthesis of protected peptides using the Fmoc procedure, which includes compounds like this compound. This method aids in minimizing side reactions in peptide synthesis. Read more.

  • Thioester Synthesis in Proteins : Mahto et al. (2011) discussed improving the synthesis of peptide thioesters by Fmoc solid-phase peptide synthesis. The study involves the use of Fmoc-protected amino acids like this compound in native chemical ligation for protein preparation. Read more.

  • Nanotechnology and Biomedical Applications : Schnaider et al. (2019) reported the use of Fmoc-decorated self-assembling building blocks, which could include this compound, for antibacterial and anti-inflammatory purposes. This represents a significant advancement in peptide- and amino-acid-based nanotechnology for biomedical applications. Read more.

  • Peptide Libraries Construction : Tamiaki et al. (2001) described a method for constructing combinatorial peptide libraries using N,C-protected peptides like this compound. This method involves a novel carboxyl-protecting group for efficient peptide synthesis. Read more.

Mechanism of Action

Target of Action

Fmoc-His(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-histidine(benzyl ester)-OH, is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino groups of other amino acids or peptides during peptide synthesis .

Mode of Action

This compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the 9-fluorenylmethyloxycarbonyl (Fmoc) group of this compound serves as a temporary protecting group for the N-terminus of the peptide chain . This group is removed to expose the amino group, allowing the next amino acid to be added to the chain .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By controlling the sequence of amino acids in a peptide, researchers can influence the structure and function of the resulting protein . This can have downstream effects on a variety of biological processes, depending on the specific protein being synthesized.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use in peptide synthesisThe absorption, distribution, metabolism, and excretion (ADME) properties of these peptides will depend on their specific structures .

Result of Action

The result of this compound’s action is the formation of peptide bonds, leading to the creation of peptides with specific sequences . These peptides can then fold into specific structures and perform a variety of functions in the body, depending on their amino acid sequences .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the efficiency of peptide bond formation can be affected by the pH and temperature of the reaction environment . Additionally, the stability of this compound and the peptides it helps form can be influenced by factors such as light, heat, and the presence of certain chemicals .

Future Directions

The future directions for Fmoc-His(Bzl)-OH likely involve further exploration of its self-assembly properties and potential applications. For example, the ability of this compound to form hydrogels could be leveraged for various applications in biomedical science . Additionally, the development of computational tools to predict the success of peptide synthesis could also be a future direction .

Biochemical Analysis

Biochemical Properties

Fmoc-His(Bzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Fmoc group protects the amino group of histidine, preventing unwanted reactions. The benzyl ester group protects the carboxyl group, ensuring that the peptide bond formation occurs at the desired location. Enzymes such as peptidyl transferases facilitate the formation of peptide bonds, while the Fmoc group is removed by secondary amines like piperidine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in peptide synthesis. For example, the presence of this compound can enhance the efficiency of peptide bond formation, leading to increased production of peptides within cells. This can impact cellular metabolism by altering the availability of amino acids and peptides for various metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The Fmoc group binds to the amino group of histidine, protecting it from unwanted reactions. The benzyl ester group protects the carboxyl group, ensuring that peptide bond formation occurs at the desired location. The removal of the Fmoc group by secondary amines such as piperidine allows for the sequential addition of amino acids to form peptides. This process is facilitated by enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or moisture can lead to degradation. This can affect the efficiency of peptide synthesis and the quality of the final product. Long-term studies have shown that this compound can maintain its stability and effectiveness for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can cause toxicity and adverse effects such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds. The presence of this compound can affect metabolic flux by altering the availability of amino acids and peptides for various metabolic pathways. This can impact the levels of metabolites within cells and tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside cells, this compound can accumulate in specific compartments or organelles, where it exerts its effects on peptide synthesis. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it participates in peptide synthesis. The localization of this compound can also be influenced by factors such as pH and the presence of other biomolecules .

Properties

IUPAC Name

(2S)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCBZPTQNYCPF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169631
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-19-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84030-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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